5-Cyclopentylpiperidine-2-carboxylic acid
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Overview
Description
5-Cyclopentylpiperidine-2-carboxylic acid is an organic compound that belongs to the class of piperidine carboxylic acids It is characterized by a cyclopentyl group attached to the piperidine ring, which is further substituted with a carboxylic acid group
Mechanism of Action
Target of Action
The primary targets of 5-Cyclopentylpiperidine-2-carboxylic acid are currently unknown
Mode of Action
It is known that carboxylic acids can participate in a variety of biochemical reactions, including decarboxylation and oxidation .
Biochemical Pathways
They can be metabolized through various processes, including glycolysis and the citric acid cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopentylpiperidine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from cyclopentanone and piperidine, the compound can be synthesized through a series of steps involving condensation, reduction, and carboxylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopentylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl ketones, while reduction can produce cyclopentyl alcohols.
Scientific Research Applications
5-Cyclopentylpiperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Piperidine-2-carboxylic acid: Lacks the cyclopentyl group, making it less hydrophobic.
Cyclopentylamine: Contains the cyclopentyl group but lacks the piperidine ring and carboxylic acid group.
Uniqueness: 5-Cyclopentylpiperidine-2-carboxylic acid is unique due to the presence of both the cyclopentyl group and the piperidine ring with a carboxylic acid substitution. This combination imparts specific chemical properties and potential biological activities that are distinct from its similar compounds.
Properties
IUPAC Name |
5-cyclopentylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(14)10-6-5-9(7-12-10)8-3-1-2-4-8/h8-10,12H,1-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZPCRPHTKOLCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCC(NC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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